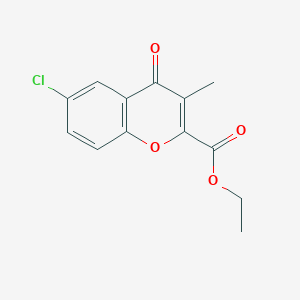

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

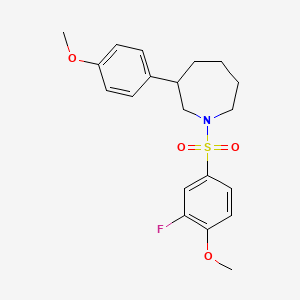

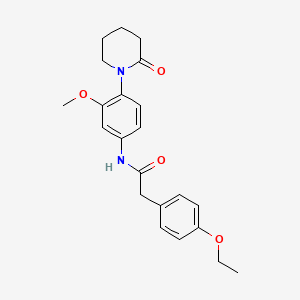

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C11H7ClO4 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot synthesis of functionalized chromeno derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by NMR spectroscopy and X-ray crystallography . The SMILES string for this compound is COC(C1=CC(C2=C(O1)C=CC(Cl)=C2)=O)=O .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, ethyl cyanoacetate, and 4-methylaniline under various conditions was evaluated . The desired product was obtained in 89% yield when the reaction was carried out in ethanol at 80°C for 2 hours under catalyst-free conditions .Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate serves as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the first synthesis of 4-unsubstituted 3-(trifluoroacetyl)coumarins via the Knoevenagel condensation of salicylaldehydes followed by recyclization, showcasing its role in creating novel compounds with potential medicinal promise (Chizhov et al., 2008). Additionally, it is involved in the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, highlighting its contribution to creating structurally diverse cyclohexane-1,3-dione derivatives with medicinal potential (Boominathan et al., 2011).

Structural and Conformational Studies

Research has also focused on the structural and conformational analysis of chromene derivatives, where this compound derivatives were investigated to understand their molecular geometry, vibrational spectra, and chemical properties. For example, a study conducted molecular structure, vibrational spectra, and chemical shift properties analysis using density functional theory and ab initio Hartree-Fock calculations, offering insights into the compound's electronic structure and reactivity (Günay et al., 2009).

Antimicrobial Applications

This compound has been incorporated into the synthesis of novel derivatives with antimicrobial properties. One study reported the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives with significant in vitro antifungal and antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents (Tiwari et al., 2018).

Advanced Material Synthesis

Furthermore, this compound is pivotal in the synthesis of materials with specific properties, such as photoluminescence. Research into the synthesis, crystal structure, and photoluminescence of ethyl coumarin-3-carboxylate derivatives explores its application in creating materials with potential use in optical devices and sensors (Song et al., 2014).

Orientations Futures

The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry . Multicomponent reactions (MCRs) are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness . These features make MCRs suitable for the easy construction of complex heterocyclic scaffolds from readily available starting materials .

Propriétés

IUPAC Name |

ethyl 6-chloro-3-methyl-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4/c1-3-17-13(16)12-7(2)11(15)9-6-8(14)4-5-10(9)18-12/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXMMZGUTSZWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)